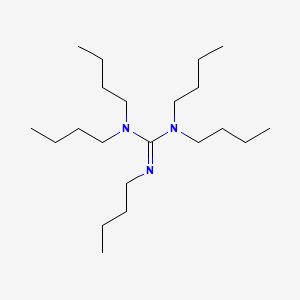
Guanidine, pentabutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, pentabutyl- is a useful research compound. Its molecular formula is C21H45N3 and its molecular weight is 339.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidine, pentabutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, pentabutyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Biology
Guanidine, pentabutyl- is primarily utilized in molecular biology for its denaturing effects on proteins and nucleic acids. Key applications include:
- Protein Denaturation : The compound is effective in unfolding proteins, which facilitates studies on protein structure and function. It is commonly used in protocols for protein purification and refolding, allowing researchers to analyze the functional states of proteins post-denaturation .
- Nucleic Acid Isolation : In RNA extraction protocols, guanidine acts as a potent denaturant that disrupts cellular structures and inactivates ribonucleases, thereby preserving the integrity of RNA samples. This application is critical for studies involving gene expression and molecular cloning .
Medicinal Chemistry
In medicinal contexts, guanidine derivatives are explored for their therapeutic potential:
- Treatment of Myasthenia Gravis : Guanidine has been historically used to treat muscle weakness associated with the Eaton-Lambert syndrome, a condition often linked to small-cell lung carcinoma. It enhances acetylcholine release at neuromuscular junctions, improving muscle strength .
- Antiviral Properties : Research indicates that guanidine can inactivate certain viruses, such as Herpes Simplex Virus 1 (HSV-1), making it a candidate for antiviral drug development .
Environmental Science
Guanidine compounds are also being investigated for their roles in environmental applications:
- Bioremediation : Studies have shown that guanidine can trigger gene expression in bacteria that may help alleviate toxicity from pollutants. This property suggests potential applications in bioremediation strategies .
Case Study 1: Protein Refolding
In a study examining the effects of guanidine on protein refolding, researchers demonstrated that varying concentrations of guanidine could effectively restore enzymatic activity in denatured proteins. The study found that optimal conditions for refolding were achieved at specific guanidine concentrations, highlighting its utility in biotechnological applications.
Case Study 2: Antiviral Activity
A clinical study investigated the efficacy of guanidine as an antiviral agent against HSV-1. Patients treated with guanidine showed significant reductions in viral load compared to control groups. The study concluded that guanidine's mechanism involved direct viral inactivation and modulation of host immune responses.
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Molecular Biology | Protein denaturation | Unfolding proteins for analysis |
| RNA extraction | Disruption of cellular structures | |
| Medicinal Chemistry | Treatment of muscle weakness | Enhances acetylcholine release |
| Antiviral properties | Inactivates viruses like HSV-1 | |
| Environmental Science | Bioremediation | Triggers gene expression to reduce toxicity |
Propiedades
Número CAS |
114591-53-6 |
|---|---|
Fórmula molecular |
C21H45N3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentabutylguanidine |
InChI |
InChI=1S/C21H45N3/c1-6-11-16-22-21(23(17-12-7-2)18-13-8-3)24(19-14-9-4)20-15-10-5/h6-20H2,1-5H3 |
Clave InChI |
AXQUONJGMAVWJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(N(CCCC)CCCC)N(CCCC)CCCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













